An In-depth Technical Guide to Esterbut-3: A Butyric Acid Prodrug for Oncological Research
An In-depth Technical Guide to Esterbut-3: A Butyric Acid Prodrug for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esterbut-3, with the chemical name 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a synthetic prodrug of butyric acid. It is designed to overcome the pharmacological limitations of butyric acid, a short-chain fatty acid with known anti-neoplastic properties. Butyric acid, a natural product of fiber fermentation in the colon, is a potent histone deacetylase (HDAC) inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. However, its therapeutic application is hampered by a short half-life and rapid metabolism. Esterbut-3 masks the active butyric acid molecule as an ester, improving its stability and facilitating its delivery to target cells, where it can be hydrolyzed to release the active compound. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Esterbut-3, with a focus on its potential in cancer research and drug development.
Chemical Structure and Properties
Esterbut-3 is a monosaccharide derivative characterized by a butyryl group esterified at the C-3 position of a 1,2-O-isopropylidene-protected α-D-glucofuranose. This structure confers increased lipophilicity compared to butyric acid, which is crucial for its prodrug function.
Chemical Identifiers:
-
IUPAC Name: [(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]dioxol-6-yl] butanoate
-
Synonyms: Monoacetone glucose 3-butyrate, 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose
-
Molecular Formula: C₁₃H₂₂O₇
-
CAS Number: 125161-47-9
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 290.31 g/mol | PubChem CID: 130381 |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as DMSO, methanol, DMF, dichloromethane, and ethyl acetate. Limited solubility in water. | Inferred from related compounds |
| pKa | Not available | - |
Table 1: Physicochemical Properties of Esterbut-3
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of Esterbut-3. While a specific public repository of the spectra for Esterbut-3 is not available, the expected spectral features are outlined below based on its chemical structure.
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of Esterbut-3 is expected to show characteristic signals for the glucofuranose backbone, the isopropylidene protecting group, and the butyryl ester moiety.
1.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the ¹H NMR data, with distinct signals for each of the 13 carbon atoms in the molecule.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum of Esterbut-3 would be characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-O bonds of the ether and alcohol functionalities.
1.2.4. Mass Spectrometry
Mass spectrometry would confirm the molecular weight of Esterbut-3. The fragmentation pattern would likely show characteristic losses of the butyryl group and components of the protected sugar.
Synthesis
The synthesis of Esterbut-3 involves the selective acylation of the C-3 hydroxyl group of 1,2-O-isopropylidene-α-D-glucofuranose. This starting material can be prepared from D-glucose.
Experimental Protocol: Synthesis of 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose
Materials:
-
1,2-O-isopropylidene-α-D-glucofuranose
-
Butyryl chloride or butyric anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add butyryl chloride (or butyric anhydride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for Esterbut-3.
Biological Activity and Mechanism of Action
Esterbut-3 acts as a prodrug, delivering butyric acid to cancer cells. The primary mechanism of action of butyric acid is the inhibition of histone deacetylases (HDACs).
Mechanism of Action: HDAC Inhibition
HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyric acid promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of genes that regulate key cellular processes.
The downstream effects of HDAC inhibition by butyrate in cancer cells include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors such as p21, leading to cell cycle arrest, primarily at the G1/S phase transition.
-
Induction of Apoptosis: Activation of both intrinsic and extrinsic apoptotic pathways.
-
Cell Differentiation: Promotion of a more differentiated and less malignant phenotype in various cancer cell types.
Caption: Signaling pathway of Esterbut-3 action.
Experimental Protocols for Biological Evaluation
Cell Differentiation Assay
Objective: To assess the ability of Esterbut-3 to induce differentiation in a cancer cell line (e.g., Caco-2 for colon cancer).
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Esterbut-3 stock solution (in DMSO)
-
Alkaline phosphatase (ALP) activity assay kit
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Seed Caco-2 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with various concentrations of Esterbut-3 (and a vehicle control, DMSO) for a specified period (e.g., 48-72 hours).
-
Wash the cells with PBS and lyse them using the appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Measure the ALP activity in the lysates according to the manufacturer's protocol of the ALP activity assay kit.
-
Normalize the ALP activity to the total protein concentration. An increase in ALP activity is indicative of enterocytic differentiation.
In Vivo Anti-Tumor Activity Assay (Xenograft Model)
Objective: To evaluate the in vivo anti-tumor efficacy of Esterbut-3 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HCT-116 for colon cancer)
-
Matrigel (optional)
-
Esterbut-3 formulation for in vivo administration (e.g., in a biocompatible vehicle)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Esterbut-3 (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule and concentration. The control group receives the vehicle only.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
Conclusion
Esterbut-3 represents a promising prodrug strategy to harness the anti-cancer potential of butyric acid. Its chemical structure allows for improved stability and delivery of the active HDAC inhibitor to tumor cells. The provided methodologies for its synthesis and biological evaluation offer a framework for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, as well as exploring its efficacy in a broader range of cancer models, both in vitro and in vivo. The development of such targeted prodrugs is a critical area of research in the ongoing effort to create more effective and less toxic cancer therapies.
References
- 1. The selectivty and anti-metastatic activity of oral bioavailable butyric acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
